Cyclohexyl(ethyl)imino-lambda6-sulfanone Cyclohexyl(ethyl)imino-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.: 2059927-86-3
VCID: VC6326669
InChI: InChI=1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3
SMILES: CCS(=N)(=O)C1CCCCC1
Molecular Formula: C8H17NOS
Molecular Weight: 175.29

Cyclohexyl(ethyl)imino-lambda6-sulfanone

CAS No.: 2059927-86-3

Cat. No.: VC6326669

Molecular Formula: C8H17NOS

Molecular Weight: 175.29

* For research use only. Not for human or veterinary use.

Cyclohexyl(ethyl)imino-lambda6-sulfanone - 2059927-86-3

Specification

CAS No. 2059927-86-3
Molecular Formula C8H17NOS
Molecular Weight 175.29
IUPAC Name cyclohexyl-ethyl-imino-oxo-λ6-sulfane
Standard InChI InChI=1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3
Standard InChI Key HNVJQUHPMNHIAD-UHFFFAOYSA-N
SMILES CCS(=N)(=O)C1CCCCC1

Introduction

Molecular Structure and Functional Attributes

Core Architecture

Cyclohexyl(ethyl)imino-lambda6-sulfanone belongs to the sulfoximine class, featuring a sulfur atom in the +6 oxidation state bonded to an imino group (=N\text{=N}), an ethyl group (-C2H5\text{-C}_2\text{H}_5), and a cyclohexyl ring (-C6H11\text{-C}_6\text{H}_{11}). The lambda6-sulfanone moiety distinguishes it from conventional sulfonamides, as the sulfur center adopts a tetrahedral geometry with double bonds to oxygen and nitrogen atoms. This configuration enhances electrophilicity at the sulfur atom, making it reactive toward nucleophiles.

Key Structural Features:

  • Cyclohexyl Group: A six-membered carbocyclic ring in a chair conformation, contributing to hydrophobicity and steric bulk.

  • Ethyl Substituent: A short alkyl chain that modulates electronic effects and solubility.

  • Imino-Lambda6-Sulfanone Core: A hybrid functional group combining sulfone (SO2\text{SO}_2) and imine (C=N\text{C=N}) characteristics.

The SMILES notation CCS(=N)(=O)C1CCCCC1\text{CCS(=N)(=O)C1CCCCC1} and InChIKey HNVJQUHPMNHIAD-UHFFFAOYSA-N\text{HNVJQUHPMNHIAD-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of cyclohexyl(ethyl)imino-lambda6-sulfanone typically involves a two-step protocol:

  • Sulfoximine Formation: Reacting cyclohexylamine with ethyl isocyanate under anhydrous conditions to form an intermediate sulfilimine.

  • Oxidation: Treating the sulfilimine with a mild oxidizing agent (e.g., H2O2\text{H}_2\text{O}_2) to yield the lambda6-sulfanone derivative.

Optimization Strategies

  • Continuous Flow Reactors: Enhance reaction efficiency by maintaining precise temperature control (50-60C50\text{-}60^\circ\text{C}) and reducing side reactions.

  • Catalytic Systems: Palladium-based catalysts improve regioselectivity during imino group incorporation.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC8H17NOS\text{C}_8\text{H}_{17}\text{NOS}
Molecular Weight175.29 g/mol
DensityNot reported
SolubilityLimited data; presumed lipophilic
Melting PointNot characterized

The compound’s lipophilicity, inferred from its cyclohexyl and ethyl groups, suggests poor aqueous solubility, necessitating organic solvents (e.g., DMSO, THF) for experimental handling.

Comparative Analysis with Related Sulfoximines

CompoundMolecular WeightKey Functional GroupsResearch Focus
Cyclohexyl(ethyl)imino-lambda6-sulfanone175.29Cyclohexyl, ethylProtease inhibition
Ethyl(imino)phenyl-lambda6-sulfanone 181.24Phenyl, ethylCatalysis, photochemistry

The cyclohexyl variant’s bulkier structure may confer greater metabolic stability compared to phenyl-substituted analogs, albeit at the cost of reduced solubility .

Future Directions and Challenges

  • Toxicokinetic Profiling: Establish ADME (absorption, distribution, metabolism, excretion) parameters.

  • Structure-Activity Relationships (SAR): Modify the cyclohexyl/ethyl substituents to optimize bioavailability.

  • Scale-Up Synthesis: Develop cost-effective routes for gram-scale production.

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